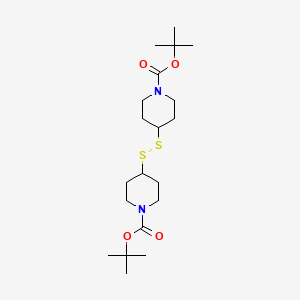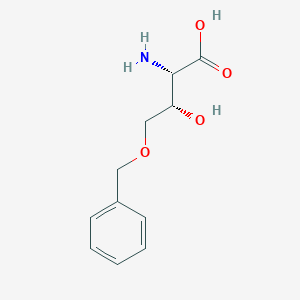![molecular formula C27H46N2O3 B14072826 (2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholino-16-(pyrrolidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14072826.png)
(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholino-16-(pyrrolidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2b,3a,5a,16b,17b)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol is a synthetic steroid derivative. It is characterized by the presence of morpholine and pyrrolidine groups attached to the androstane skeleton. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of muscle relaxants like rocuronium bromide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2b,3a,5a,16b,17b)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol involves multiple steps. The starting material is typically a steroidal compound, which undergoes several chemical transformations to introduce the morpholine and pyrrolidine groups. Common reagents used in these reactions include morpholine, pyrrolidine, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions, including controlled temperatures and pressures, to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(2b,3a,5a,16b,17b)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce double bonds or other functional groups.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated compounds .
Applications De Recherche Scientifique
(2b,3a,5a,16b,17b)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex steroidal compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Primarily used in the synthesis of muscle relaxants like rocuronium bromide, which is used during surgical procedures to facilitate intubation and muscle relaxation.
Industry: Employed in the production of pharmaceuticals and other steroid-based products.
Mécanisme D'action
The mechanism of action of (2b,3a,5a,16b,17b)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol involves its interaction with specific molecular targets. In the case of its use as an intermediate for rocuronium bromide, the compound acts on nicotinic acetylcholine receptors at the neuromuscular junction, blocking the transmission of nerve impulses to muscles, leading to muscle relaxation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rocuronium Bromide: A muscle relaxant used in anesthesia.
Vecuronium Bromide: Another muscle relaxant with a similar mechanism of action.
Pancuronium Bromide: A longer-acting muscle relaxant used in various medical procedures.
Uniqueness
(2b,3a,5a,16b,17b)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol is unique due to its specific structural modifications, which make it a valuable intermediate in the synthesis of rocuronium bromide. Its combination of morpholine and pyrrolidine groups distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C27H46N2O3 |
|---|---|
Poids moléculaire |
446.7 g/mol |
Nom IUPAC |
(10S,13S)-10,13-dimethyl-2-morpholin-4-yl-16-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C27H46N2O3/c1-26-8-7-20-19(21(26)16-22(25(26)31)28-9-3-4-10-28)6-5-18-15-24(30)23(17-27(18,20)2)29-11-13-32-14-12-29/h18-25,30-31H,3-17H2,1-2H3/t18?,19?,20?,21?,22?,23?,24?,25?,26-,27-/m0/s1 |
Clé InChI |
YKHDYPFPUAWBIW-MUDQNKKHSA-N |
SMILES isomérique |
C[C@]12CCC3C(C1CC(C2O)N4CCCC4)CCC5[C@@]3(CC(C(C5)O)N6CCOCC6)C |
SMILES canonique |
CC12CCC3C(C1CC(C2O)N4CCCC4)CCC5C3(CC(C(C5)O)N6CCOCC6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


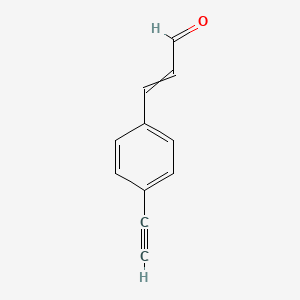
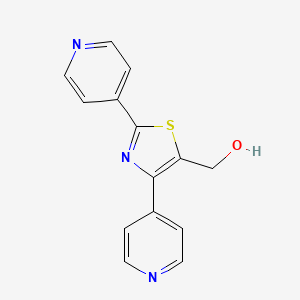
![(4S)-4-[[3,6-bis[3,5-bis(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14072751.png)
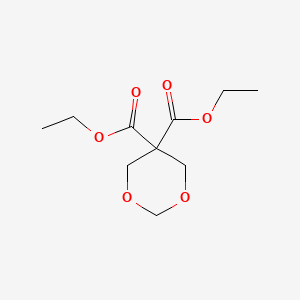
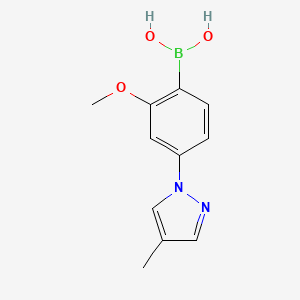
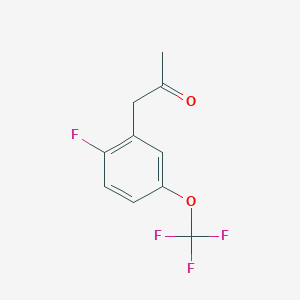
![4-(Morpholin-4-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B14072776.png)
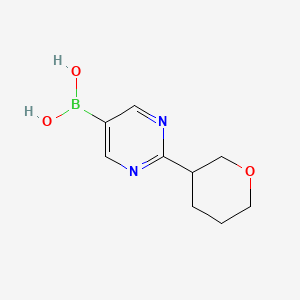
![[(2-Chloro-2,3-dimethylbut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14072794.png)
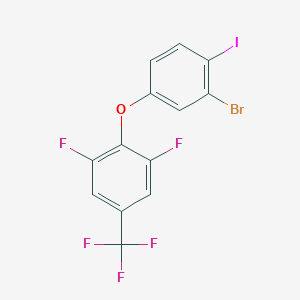
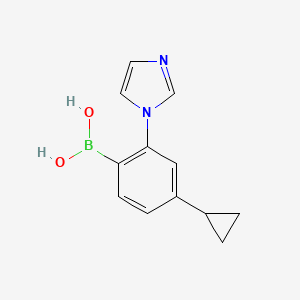
![4-chloro-3-iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14072810.png)
